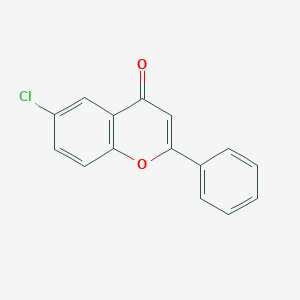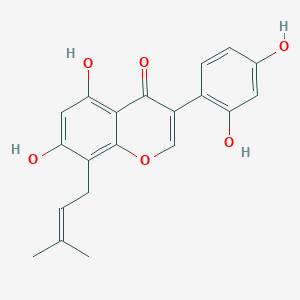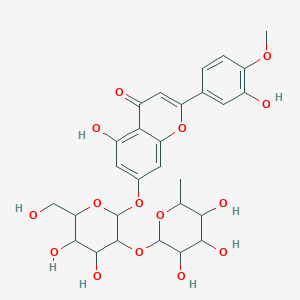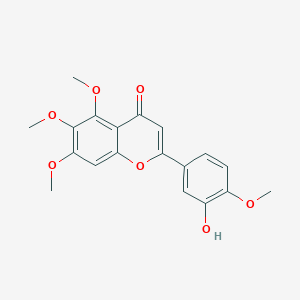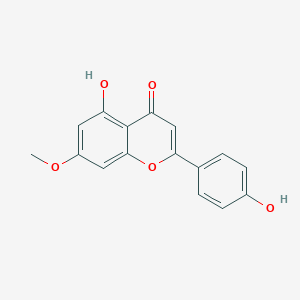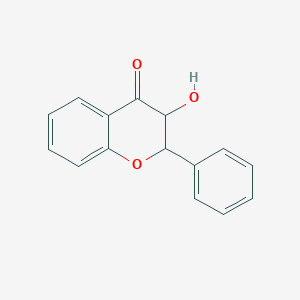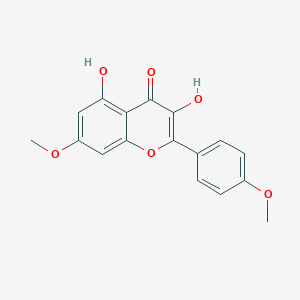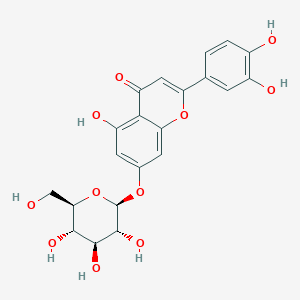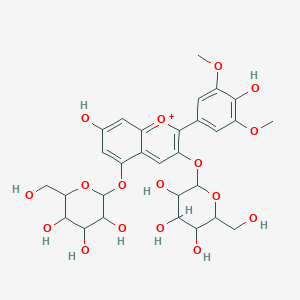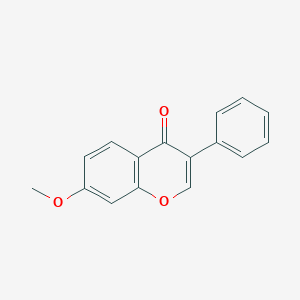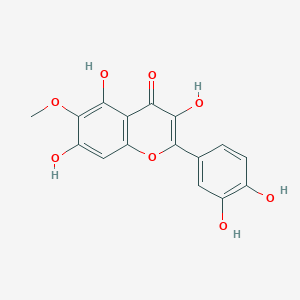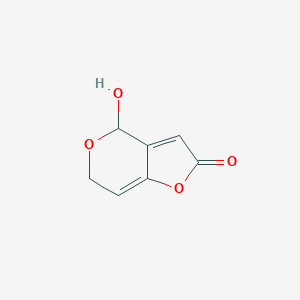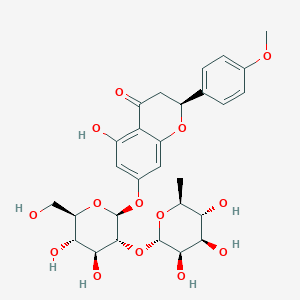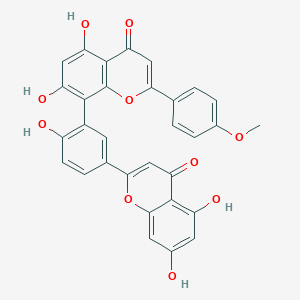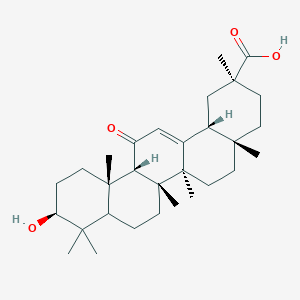
18alpha-Glycyrrhetinic acid
Übersicht
Beschreibung
18alpha-Glycyrrhetinic acid (18α-GA) is a bioactive triterpenoid found in licorice . It shows selective inhibition of 11-HSD1 (11-hydroxysteroid dehydrogenase 1) and also exhibits anti-proliferative and apoptotic effects on hepatic stellate cells (HSCs) .
Synthesis Analysis
18alpha-Glycyrrhetinic acid can be synthesized from natural licorice triterpene glycoside 18β-GA. The process involves using a methanolic solution of HCl, which results in a 1:1 mixture of methyl esters of 18α- and 18β-glycyrrhetinic acids .Chemical Reactions Analysis
18alpha-Glycyrrhetinic acid has been found to inhibit NF-kB and activate proteasomes . It also induces apoptosis . More detailed information about its chemical reactions was not found in the search results.Wissenschaftliche Forschungsanwendungen
Hepatoprotective Activity : Biotransformation of 18beta-glycyrrhetinic acid has led to the discovery of metabolites with hepatoprotective activities. These metabolites have shown protection against liver homogenate lipid peroxidation, nitric oxide production in rat macrophages, and hepatotoxicity in mice (Maatooq, Marzouk, Gray, & Rosazza, 2010).
Inhibition of Bladder Activity : 18alpha-Glycyrrhetinic acid, a gap junction blocker, was found to inhibit bladder contraction and reduce baseline pressure in rats, both in normal and bladder outlet obstruction conditions. This suggests its potential use in treating detrusor overactivity (Miyazato, Sugaya, Nishijima, Oda, & Ogawa, 2006).
Pharmacokinetic Analysis : A study established an HPLC method for determining 18alpha-glycyrrhetinic acid in rat plasma, revealing significant pharmacokinetic differences between alpha and beta epimers (Sun, Li, Chen, Geng, Li, Chen, & Bi, 2012).
Anticancer Effects : 18alpha-Glycyrrhetinic acid demonstrated anticancer effects by reducing cell-cell interaction proteins and inducing autophagy and apoptosis in neuroblastoma cells. This indicates its potential for targeted cancer therapeutics (Rahman, Bishayee, Habib, Sadra, & Huh, 2016).
Effects on Endothelial Cells : Studies on glycyrrhetinic acid derivatives, including 18alpha-GA, showed varied effects on endothelial cell hyperpolarization in arteries, suggesting their influence on vasorelaxation and endothelium-derived hyperpolarizing factor (Tare, Coleman, & Parkington, 2002).
Anti-Inflammatory Properties : The anti-inflammatory properties of 18beta-glycyrrhetinic acid were explored in a mouse model of experimental autoimmune encephalomyelitis. It was found to reverse oxidative, histological, and immunological alterations caused by the disease, highlighting its therapeutic potential (Kamışlı, Çiftçi, Taşlıdere, Turkmen, & Ozcan, 2018).
Gap Junction Inhibition : Research on glycyrrhetinic acid isoforms, including 18alpha-GA, revealed their role in inhibiting endothelium-dependent hyperpolarization, implicating the involvement of gap junctions in vascular responses (Chaytor, Marsh, Hutcheson, & Griffith, 2000).
Antihyperglycemic Effect : A study on 18 beta-glycyrrhetinic acid in streptozotocin-diabetic rats demonstrated its potential antihyperglycemic effect, comparable with glibenclamide, by regulating plasma glucose and insulin levels (Kalaiarasi & Pugalendi, 2009).
Cytotoxic and Anticancer Properties : Glycyrrhetinic acids, including 18alpha-GA, have been recognized for their cytotoxic, antimicrobial, anti-inflammatory, antioxidant, analgesic, and antiviral effects. These compounds are attractive for drug design due to their diverse pharmacological activities (Hussain, Green, Shamraiz, Saleem, Badshah, Abbas, Rehman, & Irshad, 2018).
DNA Damage Protection : Research has indicated that 18alpha-GA can protect against DNA damage, particularly in the context of oxidative stress and aging. Its protective effect depends on the ERK/Nrf2 pathway (Lefaki, Papaevgeniou, Tur, Vorgias, Sykiotis, & Chondrogianni, 2019).
Binding to GA Receptors in Hepatocellular Carcinoma Cells : A study showed that fluorescence-labeled glycyrrhetinic acid, including 18beta-GA, binds specifically to glycyrrhetinic acid receptors in hepatocellular carcinoma cells, confirming the existence of these receptors (Sun, Dai, Zheng, Shi, Hu, & Chen, 2017).
Safety And Hazards
The safety data sheet for 18alpha-Glycyrrhetinic acid suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Eigenschaften
IUPAC Name |
(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/t19-,21+,22+,23-,26-,27+,28+,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDGHEJMBKOTSU-PMTKVOBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@](C[C@@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20872408 | |
| Record name | 18alpha-Glycyrrhetinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | beta-Glycyrrhetinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034517 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
18alpha-Glycyrrhetinic acid | |
CAS RN |
1449-05-4, 471-53-4 | |
| Record name | 18α-Glycyrrhetinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1449-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 18Alpha-glycyrrhetinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001449054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18alpha-Glycyrrhetinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Enoxolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.769 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3β,18α,20β)-3-hydroxy-11-oxoolean-12-en-29-oic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.462 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 18α-Glycyrrhetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6NYL2CP2E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | beta-Glycyrrhetinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034517 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
330 - 335 °C | |
| Record name | beta-Glycyrrhetinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034517 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



